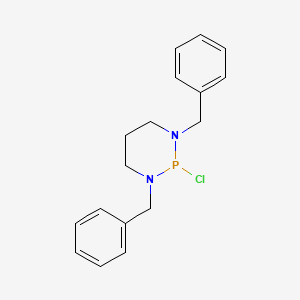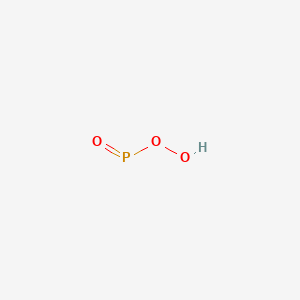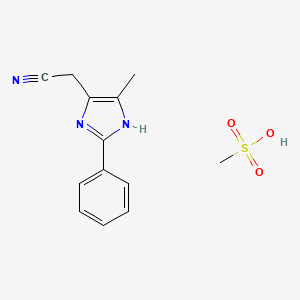
4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C15H11NO4 It is a derivative of cinnamic acid and contains nitro groups on both phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate can be synthesized through the esterification of 4-nitrophenol with 3-(2-nitrophenyl)prop-2-enoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale esterification processes, which involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to the corresponding amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of biochemical assays and probes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction to form reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic aromatic substitution and reduction reactions, which can lead to the formation of various bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl 3-phenylprop-2-enoate: Similar structure but lacks the second nitro group on the phenyl ring.
Methyl 3-(4-nitrophenyl)prop-2-enoate: Similar ester structure but with a methyl group instead of a nitrophenyl group.
Uniqueness
The dual nitro groups allow for more diverse chemical transformations and interactions compared to similar compounds .
Eigenschaften
CAS-Nummer |
105650-16-6 |
|---|---|
Molekularformel |
C15H10N2O6 |
Molekulargewicht |
314.25 g/mol |
IUPAC-Name |
(4-nitrophenyl) 3-(2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C15H10N2O6/c18-15(23-13-8-6-12(7-9-13)16(19)20)10-5-11-3-1-2-4-14(11)17(21)22/h1-10H |
InChI-Schlüssel |
VGOSUSAWZDILSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)







![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)

![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)
